Methyl(thiophen-2-yl)phosphinic acid

Description

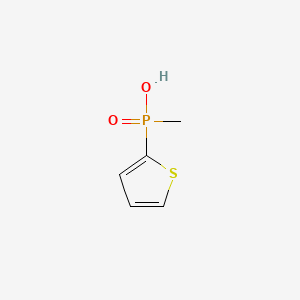

Methyl(thiophen-2-yl)phosphinic acid is an organophosphorus compound featuring a phosphinic acid core (R₂P(O)OH) substituted with a methyl group and a thiophen-2-yl moiety. This structure combines the electron-deficient phosphorus center with the aromatic thiophene ring, conferring unique electronic and steric properties.

The compound’s synthesis likely involves nucleophilic substitution or coupling reactions between methylphosphinic acid derivatives and thiophen-2-yl organometallic reagents (e.g., Grignard or lithium reagents) . Such methods are common for synthesizing heterocycle-containing phosphinic acids, as seen in the preparation of benzo[b]thiophene-phosphonic acid derivatives . Applications may span medicinal chemistry (e.g., enzyme inhibition) or material science, leveraging the thiophene’s π-conjugation and phosphorus’s chelating ability.

Properties

CAS No. |

93973-57-0 |

|---|---|

Molecular Formula |

C5H7O2PS |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

methyl(thiophen-2-yl)phosphinic acid |

InChI |

InChI=1S/C5H7O2PS/c1-8(6,7)5-3-2-4-9-5/h2-4H,1H3,(H,6,7) |

InChI Key |

IMAOORVXZRWNEY-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C1=CC=CS1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(thiophen-2-yl)phosphinic acid typically involves the reaction of thiophene derivatives with phosphorus-containing reagents. One common method is the reaction of thiophene with methylphosphonic dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl(thiophen-2-yl)phosphinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine oxide or phosphine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Phosphine oxides or phosphines.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Methyl(thiophen-2-yl)phosphinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of methyl(thiophen-2-yl)phosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphinic acid group can mimic the phosphate group in biological systems, allowing the compound to inhibit or activate certain biochemical pathways. The thiophene ring provides stability and enhances the compound’s ability to interact with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Properties of Methyl(thiophen-2-yl)phosphinic Acid and Analogs

Key Observations:

- Acidity: this compound is less acidic than phosphonic acids (pKa ~1.0–1.5) but comparable to methylphosphinic acid (~1.8–2.2) due to the weaker electron-withdrawing effect of the phosphinic group . Thiophene-2-carboxylic acid, with a carboxylic acid group, is significantly less acidic (pKa ~4.5–5.0) .

- Solubility: The thiophene moiety increases hydrophobicity compared to methylphosphinic acid, reducing water solubility. This contrasts with thiophene-2-carboxylic acid, which has even lower solubility due to its planar aromatic structure .

- This is absent in methylphosphinic acid but prominent in larger phosphonic analogs like [(benzo[b]thiophen-2-yl)-methyl]-phosphonic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.